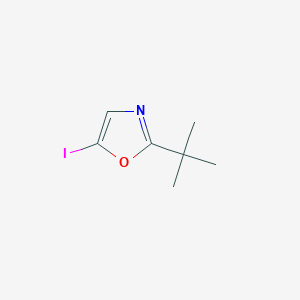
2-Tert-butyl-5-iodo-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-iodo-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an iodine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the use of tert-butyl isocyanide and aromatic aldehydes in the presence of a base such as sodium trifluoroacetate. This reaction typically proceeds under mild conditions and yields the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various 5-substituted oxazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxazole ring, depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Tert-butyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tert-butyl and iodine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- 2-Tert-butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole
Comparison: 2-Tert-butyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. Compared to other tert-butyl-substituted oxazoles, it offers different substitution patterns and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C7H10INO |
|---|---|
Poids moléculaire |
251.06 g/mol |
Nom IUPAC |
2-tert-butyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |
Clé InChI |
IENRDJSFPWITMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















